Ret-IN-20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ret-IN-20 is a potent inhibitor of the rearranged during transfection (RET) kinase, demonstrating an IC50 value of 13.7 nM . It effectively decreases the expression of phosphorylated RET and phosphorylated Shc proteins, induces apoptosis, and exhibits antiproliferative and anti-tumor activity . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment .
Métodos De Preparación
The synthetic routes and reaction conditions for Ret-IN-20 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions optimized for its production . Industrial production methods typically involve large-scale synthesis using similar chemical processes, ensuring high purity and yield .
Análisis De Reacciones Químicas
Ret-IN-20 undergoes several types of chemical reactions, including:
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ret-IN-20 has a wide range of scientific research applications, including:
Mecanismo De Acción
Ret-IN-20 exerts its effects by inhibiting the activity of the RET kinase. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of RET and its downstream signaling proteins, such as Shc . This inhibition leads to the induction of apoptosis and the suppression of cell proliferation and tumor growth . The molecular targets and pathways involved include the RET signaling pathway and its associated downstream effectors .
Comparación Con Compuestos Similares
Ret-IN-20 is unique in its high potency and selectivity as a RET inhibitor. Similar compounds include:
Selpercatinib: Another selective RET inhibitor used in the treatment of RET-driven cancers.
Pralsetinib: A selective RET inhibitor with a similar mechanism of action and therapeutic applications.
Cabozantinib: A multi-kinase inhibitor that targets RET among other kinases but has a broader spectrum of activity and higher toxicity.
Vandetanib: Another multi-kinase inhibitor with activity against RET, used in the treatment of certain types of thyroid cancer.
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C32H33FN6O4 |
---|---|
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
4-[4-[[4-(1-adamantylcarbamoyl)-1-methylpyrazol-3-yl]amino]-2-fluorophenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C32H33FN6O4/c1-39-16-23(31(41)37-32-13-17-7-18(14-32)9-19(8-17)15-32)30(38-39)36-20-3-4-27(24(33)10-20)43-26-5-6-35-25-12-28(42-2)22(29(34)40)11-21(25)26/h3-6,10-12,16-19H,7-9,13-15H2,1-2H3,(H2,34,40)(H,36,38)(H,37,41) |
Clave InChI |
VOBRHACDFXTQMQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)F)C(=O)NC56CC7CC(C5)CC(C7)C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.